molecular formula C5H7O2- B8374857 Iso-propenylacetate

Iso-propenylacetate

Cat. No. B8374857
M. Wt: 99.11 g/mol
InChI Key: IGRURXZWJCSNKU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04157444

Procedure details

A 320 g. portion of methyl tetrahydro-4-oxo-3-thiophenecarboxylate [Hromatka et al., Monat. Chemie, 104, 1520 (1973)] is dissolved in 650 ml. of isopropenylacetate, 2.0 g. of p-toluenesulfonic acid is added and the mixture is refluxed overnight. The mixture is concentrated, dissolved in 750 ml. of methylene chloride, cooled to -25° C. and 160 ml. of sulfuryl chloride is added over a one hour period. The methylene chloride is distilled off giving 4-acetoxy-3-thiophenecarboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][S:5][CH2:4][CH:3]1[C:7]([O:9][CH3:10])=[O:8].C([CH2:14][C:15]([O-])=[O:16])(C)=C.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:10][O:9][C:7]([C:3]1[C:2]([O:1][C:15](=[O:16])[CH3:14])=[CH:6][S:5][CH:4]=1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(CSC1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)CC(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 750 ml
ADDITION
Type
ADDITION
Details
of sulfuryl chloride is added over a one hour period
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The methylene chloride is distilled off

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CSC=C1OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.